Allyl 3-(acetoxy)but-3-enoate Allyl 3-(acetoxy)but-3-enoate
Brand Name: Vulcanchem
CAS No.: 85455-69-2
VCID: VC16979858
InChI: InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3
SMILES:
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Allyl 3-(acetoxy)but-3-enoate

CAS No.: 85455-69-2

Cat. No.: VC16979858

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Allyl 3-(acetoxy)but-3-enoate - 85455-69-2

Specification

CAS No. 85455-69-2
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name prop-2-enyl 3-acetyloxybut-3-enoate
Standard InChI InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3
Standard InChI Key SXFHHVGLBFBLIG-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC(=C)CC(=O)OCC=C

Introduction

Allyl 3-(acetoxy)but-3-enoate is an organic compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.190 g/mol . It features an allylic structure, which is a common motif in organic chemistry due to its unique reactivity. The compound includes an acetoxy group, contributing to its chemical properties and potential applications.

Structural Information

The structural details of Allyl 3-(acetoxy)but-3-enoate are as follows:

  • Molecular Formula: C₉H₁₂O₄

  • SMILES: CC(=O)OC(=C)CC(=O)OCC=C

  • InChI: InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4H,1-2,5-6H2,3H3

  • InChIKey: SXFHHVGLBFBLIG-UHFFFAOYSA-N

Synthesis Methods

While specific synthesis methods for Allyl 3-(acetoxy)but-3-enoate are not detailed in the available literature, compounds with similar structures often involve reactions that utilize allylic precursors and acetoxylation steps. For instance, the synthesis of related compounds might involve esterification reactions or the use of acylating agents to introduce the acetoxy group.

Potential Applications

Allyl 3-(acetoxy)but-3-enoate has potential applications in various fields, including organic synthesis and possibly in biological studies. Its unique structure, featuring both allylic and acetoxy functionalities, makes it a candidate for further chemical transformations or as a precursor in the synthesis of more complex molecules.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Allyl AcetoacetateC₇H₁₀O₃Contains an acetoacetate moiety; used in synthesis
Allyl ButyrateC₇H₁₄O₂Known for its fruity aroma; used in flavoring
Methyl 3-(acetoxy)but-2-enoateC₉H₁₂O₄Similar structure but differs in functional groups

Allyl 3-(acetoxy)but-3-enoate stands out due to its specific arrangement of the acetoxy group at the allylic position, which may enhance its reactivity and biological activity compared to other similar compounds.

Research Findings

While specific interaction studies on Allyl 3-(acetoxy)but-3-enoate are sparse, research on similar compounds indicates that they often interact with enzymes and receptors involved in metabolic pathways, influencing biological responses. Further studies involving interaction profiles with biological molecules are essential for understanding its potential therapeutic uses.

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